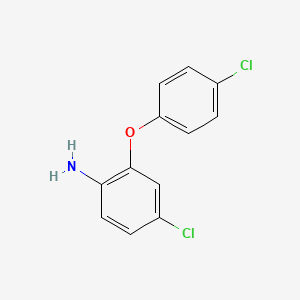

4-Chloro-2-(4-chlorophenoxy)aniline

Description

Contextualization within Substituted Aniline (B41778) and Diaryl Ether Chemical Space

4-Chloro-2-(4-chlorophenoxy)aniline belongs to two significant classes of organic compounds: substituted anilines and diaryl ethers. Aniline and its derivatives are characterized by an amino group attached to a benzene (B151609) ring and are fundamental components in the synthesis of a wide array of industrial and pharmaceutical products. ontosight.ai The specific substitutions on the aniline ring in this compound—a chlorine atom and a chlorophenoxy group—impart distinct chemical properties and reactivity compared to unsubstituted aniline.

The diaryl ether motif consists of two aryl (aromatic) rings linked by an oxygen atom. This structural unit is present in numerous natural products and biologically active compounds. nih.gov The synthesis of diaryl ethers has traditionally been achieved through methods like the Ullmann condensation, which typically requires harsh reaction conditions. nih.govrsc.org However, modern synthetic methods, such as the Buchwald-Hartwig amination and palladium-catalyzed C-O cross-coupling reactions, have provided milder and more efficient routes to these structures. nih.govrsc.orgwikipedia.orgnumberanalytics.com The presence of both the substituted aniline and diaryl ether functionalities within a single molecule makes this compound a versatile platform for further chemical elaboration.

Significance in Modern Organic Synthesis and Materials Science Research

The true value of this compound lies in its role as a precursor in the synthesis of more complex molecules. The aniline functional group can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. patsnap.com Similarly, the diaryl ether linkage provides a stable scaffold that can be incorporated into larger molecular architectures.

In the realm of materials science, diaryl ether-containing compounds are investigated for their potential applications in advanced polymers and dyes. solubilityofthings.com The specific properties of these materials, such as thermal stability and photophysical characteristics, can be fine-tuned by modifying the substituents on the aromatic rings. The chlorinated phenyl groups in this compound can influence the electronic properties and intermolecular interactions of resulting materials.

The synthesis of this compound and its analogs often relies on powerful cross-coupling reactions. The formation of the C-N bond in aniline derivatives is frequently accomplished via the Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine. wikipedia.orgnumberanalytics.comlibretexts.org The formation of the diaryl ether C-O bond can be achieved through Ullmann-type couplings or palladium-catalyzed etherification reactions. rsc.orgacs.orgacs.orgtandfonline.com These modern synthetic methods offer high efficiency and functional group tolerance, making complex molecules like this compound more accessible for research purposes. numberanalytics.com

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

Current research involving structures similar to this compound is often focused on the development of novel synthetic methodologies and the exploration of their applications in medicinal chemistry and materials science. For instance, the related compound 4-(4-chlorophenoxy)aniline (B91003) is known to be an intermediate in the synthesis of the herbicide Chloroxuron. wikipedia.org

While general synthetic routes to substituted anilines and diaryl ethers are well-established, the specific synthesis and detailed characterization of this compound itself are not extensively documented in widely available literature. There is a need for more in-depth studies on its reactivity, spectroscopic properties, and potential applications. Further research could explore its utility as a building block for novel pharmaceuticals, agrochemicals, or functional materials. Investigating the impact of the specific substitution pattern on its biological activity or material properties would also be a valuable area of future inquiry.

Below is a table summarizing some of the key properties of related compounds, which can provide some context for the expected characteristics of this compound.

| Property | 4-(4-chlorophenoxy)aniline | 2-(4-chlorophenoxy)aniline |

| Molecular Formula | C12H10ClNO | C12H10ClNO |

| Molecular Weight | 219.67 g/mol sigmaaldrich.com | 219.67 g/mol chemicalbook.com |

| Melting Point | 99-103 °C sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | 202°C/15mmHg chemicalbook.com |

| CAS Number | 101-79-1 sigmaaldrich.com | 2770-11-8 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-chlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGZIHCCEYFXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281247 | |

| Record name | 4-Chloro-2-(4-chlorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-49-5 | |

| Record name | 4-Chloro-2-(4-chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-chlorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 4 Chlorophenoxy Aniline

Classical Approaches to Aniline (B41778) and Aryl Ether Linkage Formation

Traditional methods for synthesizing diaryl ether anilines, including 4-Chloro-2-(4-chlorophenoxy)aniline, have relied on well-established reactions such as nucleophilic aromatic substitution and copper-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of the Compound

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for forming aryl-aryl ether bonds. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. For the synthesis of diaryl ethers, the nucleophile is often a phenoxide. The aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. scranton.edu

In a synthetic route analogous to the formation of this compound, the related compound 4-chloro-2-phenoxybenzoic acid is prepared through an aromatic nucleophilic substitution reaction between 2,4-dichlorobenzoic acid and phenol (B47542) at elevated temperatures. nih.gov Another relevant synthesis involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671). nih.gov In this case, the nitro group activates the chlorine atom at the para position for nucleophilic attack by the 4-chlorophenoxide ion. The resulting nitro-diaryl ether, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, can then be reduced to the corresponding aniline. nih.gov

The general mechanism for SNAr involves two steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. scranton.edu The requirement for strong electron-withdrawing groups, however, limits the variety of diaryl ethers that can be synthesized through this method. arkat-usa.org

Copper-Catalyzed Ullmann Condensation Analogues for Diaryl Ether Formation

The Ullmann condensation, a copper-catalyzed reaction, is a cornerstone for the synthesis of diaryl ethers and circumvents some of the limitations of SNAr. beilstein-journals.org This method facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.orgrsc.org Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. beilstein-journals.orgwikipedia.org

A direct synthetic application for a precursor to the target molecule involves the formation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. This is achieved by reacting 4-chlorophenol with 3,4-dichloronitrobenzene using copper powder as a catalyst in the presence of potassium hydroxide. nih.gov The subsequent reduction of the nitro group yields the aniline derivative. nih.gov The reaction mechanism for Ullmann-type couplings involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Modern modifications to the Ullmann reaction have led to milder and more efficient protocols. These advancements often employ soluble copper salts (e.g., CuI, Cu₂O) and the addition of ligands, such as N,N-dimethylglycine or picolinic acid, which accelerate the reaction and allow for lower temperatures. beilstein-journals.orgacs.orgnih.gov

| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 4-chlorophenol, 3,4-dichloronitrobenzene | Copper, KOH | None (neat) | 110–120 °C | 96% | nih.gov |

| Aryl bromides/iodides, phenols | Cu₂O, Ligand 1 | Acetonitrile | 80 °C | Excellent | acs.org |

| Aryl halides, phenols | CuI, N,N-dimethylglycine | Dioxane | 90 °C | Good | organic-chemistry.org |

This table presents examples of Ullmann condensation conditions for diaryl ether synthesis.

Palladium-Catalyzed Buchwald-Hartwig Amination Precursors and Related Cross-Coupling Methods

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, representing a significant alternative to classical methods. libretexts.orgorganic-chemistry.org This cross-coupling reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. organic-chemistry.org While this reaction is primarily for C-N bond formation, its principles are closely related to the Buchwald-Hartwig C-O coupling for diaryl ether synthesis, which serves as an alternative to the copper-catalyzed Ullmann reaction. rsc.orgwikipedia.org

For the synthesis of this compound, a Buchwald-Hartwig approach could be envisioned in two primary ways:

Late-stage amination: A pre-formed diaryl ether containing a halogen, such as 1-bromo-4-chloro-2-(4-chlorophenoxy)benzene, could be coupled with an ammonia (B1221849) equivalent (e.g., lithium bis(trimethylsilyl)amide) to install the amine group. nih.gov

Early-stage ether formation: A C-O coupling reaction between an aminophenol precursor, like 2-amino-4-chlorophenol, and 1-bromo-4-chlorobenzene (B145707) could form the diaryl ether linkage.

The catalyst system is crucial and typically consists of a palladium precursor, such as Pd(OAc)₂, and a sterically bulky, electron-rich phosphine (B1218219) ligand like XPhos or t-BuXPhos. nih.gov The choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is also critical for achieving high yields. libretexts.orgnih.gov This methodology is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional Ullmann reactions. rsc.orglibretexts.org

Modern and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign routes to complex molecules like this compound.

Development of Novel Catalytic Systems for Enhanced Regioselectivity and Yield

The quest for improved synthetic efficiency has driven the development of advanced catalytic systems for both C-O and C-N bond-forming reactions. For diaryl ether synthesis, research has moved beyond simple copper salts to more sophisticated catalysts that offer higher yields and better control over regioselectivity, especially with challenging substrates like electron-rich or sterically hindered aryl halides. beilstein-journals.orgnih.gov

Key developments include:

Ligand-Accelerated Copper Catalysis: The use of specific ligands can dramatically improve the performance of copper catalysts in Ullmann-type reactions. For instance, N-phenyl-2-pyridinecarboxamide and its derivatives have been used as ligands to promote the formation of various diaryl ethers under mild conditions. researchgate.net Similarly, N-aryl-N′-alkyl-substituted oxalamide ligands in combination with CuI have been shown to effectively promote the coupling of aryl chlorides and phenols. researchgate.net

Palladium-Based Catalysts: For C-O cross-coupling, palladium systems featuring specialized ligands like the cataCXium® P family (2-phosphino-substituted N-arylpyrroles) have demonstrated high turnover numbers for the reaction of aryl chlorides with phenols. researchgate.net

Nanocatalysts: The use of nano-CuI has been reported as a general and efficient catalyst for the coupling of phenols with nitroarenes, offering good to excellent yields and the advantage of catalyst recyclability. researchgate.net

Catalytic Reduction: For the reduction of the nitro-intermediate to the final aniline product, modern methods offer improvements over traditional iron powder reduction. A patented process for a related compound, 4-(2,4-dichlorophenoxy)aniline, utilizes a composite catalyst of iron trichloride (B1173362) and activated carbon with hydrazine (B178648) hydrate (B1144303) as the reducing agent. google.com This system provides high yields (up to 98.8%) and simplifies the synthesis. google.com

| Catalyst System | Reaction Type | Advantages | Reference |

| Nano-CuI | Diaryl ether synthesis | Recyclable, good to excellent yields | researchgate.net |

| Pd(OAc)₂ / cataCXium® P | Diaryl ether synthesis | High catalyst turnover, couples aryl chlorides | researchgate.net |

| CuI / N-aryl-N′-alkyl-substituted oxalamide | Diaryl ether synthesis | Effective for aryl chlorides | researchgate.net |

| FeCl₃ / Activated Carbon / Hydrazine Hydrate | Nitro group reduction | High yield, recyclable catalyst, simplified process | google.com |

This table summarizes modern catalytic systems applicable to the synthesis of this compound and its precursors.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of this compound, these principles can be applied, particularly in the reduction step.

The traditional method for reducing nitroarenes to anilines often involves using iron powder in acidic conditions. nih.gov This process generates large amounts of iron oxide sludge as a byproduct, which presents a significant waste disposal challenge. google.com

A more sustainable alternative is the catalytic hydrogenation method described in a patent for the synthesis of 4-(2,4-dichlorophenoxy)aniline. google.com This process replaces the stoichiometric iron reductant with a catalytic amount of a composite catalyst (iron trichloride and activated carbon) and uses hydrazine hydrate as the hydrogen source. google.com The key environmental benefits of this approach include:

Waste Reduction: It eliminates the formation of solid iron sludge, a major issue in traditional iron powder reductions.

Catalyst Recyclability: The catalyst can be filtered and reused multiple times, improving atom economy and reducing costs.

Simplified Process: The cleaner reaction simplifies product work-up and purification.

This catalytic approach aligns with green chemistry goals by providing a cleaner, more environmentally friendly, and lower-cost production method compared to the traditional iron powder reduction process. google.com

Flow Chemistry and Continuous Synthesis Approaches for Industrial Scalability

Continuous flow systems utilize microreactors or packed-bed reactors where reagents are pumped and mixed in a continuous stream. ijprajournal.com This approach offers exceptional mass and heat transfer compared to large batch reactors, allowing for precise temperature control and minimizing the formation of impurities that can result from localized temperature gradients. mdpi.combeilstein-journals.org For the synthesis of this compound, which likely involves exothermic steps such as Ullmann or Buchwald-Hartwig coupling reactions, this enhanced thermal management is critical for achieving consistent product quality and yield. nih.gov

The implementation of a continuous flow process for synthesizing this compound would involve pumping solutions of the precursors, such as a dichlorinated aniline derivative and a chlorophenol, through a heated reactor column containing a packed-bed catalyst. The integration of inline purification techniques, such as liquid-liquid extraction or continuous crystallization, can further streamline the manufacturing process, delivering the final product with high purity. beilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Diaryl Ether Synthesis This table presents a conceptual comparison based on established principles of flow chemistry, as applied to a key synthetic step for this compound.

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. mdpi.com |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Highly efficient and uniform mixing. mdpi.com |

| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes; improved safety and control. nih.gov |

| Scalability | Complex, requires geometric and engineering redesign. | Simpler, achieved by extending run time or numbering-up. ucc.ie |

| Reaction Time | Often includes lengthy heating/cooling cycles. | Significantly reduced due to rapid heat/mass transfer. |

| Product Purity | Potential for higher levels of thermal degradation byproducts. | Generally higher purity due to precise process control. ijprajournal.com |

Regioselective Synthesis and Isomer Control Strategies

A primary challenge in the synthesis of this compound is the precise control of regioselectivity to ensure the correct placement of the chloro and phenoxy substituents, thereby avoiding the formation of undesired isomers. The molecule features a diaryl ether linkage and an amino group on one of the phenyl rings, requiring highly specific bond-forming reactions. The key synthetic transformations are typically the Ullmann condensation for the C-O bond formation and the Buchwald-Hartwig amination for the C-N bond. wikipedia.orgwikipedia.org

The Ullmann condensation, which couples an aryl halide with a phenol using a copper catalyst, is a common method for forming the diaryl ether bond. wikipedia.org To synthesize the target molecule, one potential route involves the coupling of 4-chlorophenol with a 2,4-dichloro-substituted aniline precursor. A significant challenge in this step is directing the coupling to the C-2 position over the C-4 position. The reactivity of aryl halides in Ullmann reactions is influenced by electronic factors; electron-withdrawing groups can activate the halide for substitution. wikipedia.org However, when two chloro-substituents are present, achieving selective substitution at one site over the other requires careful optimization. Strategies to control regioselectivity include the use of specific copper catalysts, the addition of ligands such as 1,2-propanediol, and the precise control of base and solvent. globethesis.com For instance, studies on the coupling of p-cresol (B1678582) with 1-bromo-4-chlorobenzene have shown a high selectivity for reaction at the more reactive bromide site over the chloride site. arkat-usa.org This principle highlights the importance of differential reactivity between leaving groups in achieving isomer control.

Alternatively, a Buchwald-Hartwig amination could be employed to form the C-N bond. This palladium-catalyzed cross-coupling reaction is known for its high efficiency and functional group tolerance. wikipedia.orgbeilstein-journals.org If starting from 1-chloro-3-(4-chlorophenoxy)benzene, amination would need to be directed to the C-2 position. The choice of phosphine ligand is crucial in determining the outcome of Buchwald-Hartwig reactions. Sterically hindered and electron-rich ligands can facilitate the coupling of less reactive aryl chlorides and influence the position of substitution. beilstein-journals.orgrsc.org By selecting the appropriate ligand-catalyst system, it is possible to achieve high regioselectivity, even in the presence of multiple potential reaction sites. beilstein-journals.org

Controlling the formation of isomers is paramount for ensuring the purity of the final product. The development of a regioselective synthesis hinges on the careful selection of starting materials, catalysts, and reaction conditions to exploit the subtle differences in reactivity between the different positions on the aromatic rings. rsc.orgnih.gov

Table 2: Factors Influencing Regioselectivity in Ullmann-Type Coupling Reactions This table outlines key variables and their general effects on controlling isomer formation in reactions analogous to the synthesis of this compound.

| Influencing Factor | Effect on Regioselectivity | Rationale/Mechanism |

| Catalyst System | The choice of copper salt (e.g., CuI, CuCl) and ligand can favor substitution at a specific site. globethesis.com | The ligand can create a sterically hindered catalytic complex, favoring reaction at the less sterically crowded position. |

| Leaving Group | Reactivity order is typically I > Br > Cl. Using substrates with different halides allows for selective coupling. wikipedia.orgarkat-usa.org | The C-X bond strength and the ease of oxidative addition to the metal center dictate the reactivity sequence. |

| Base | The nature and strength of the base (e.g., K₂CO₃, KOH, Cs₂CO₃) can influence reaction rate and selectivity. globethesis.commdpi.com | The base deprotonates the phenol, and the resulting phenoxide's reactivity can be modulated by the counter-ion. |

| Solvent | High-boiling polar aprotic solvents (e.g., NMP, DMF) are traditional, but non-polar solvents can alter selectivity. wikipedia.orgarkat-usa.org | Solvent polarity can affect catalyst solubility and the stability of reaction intermediates, thereby influencing the reaction pathway. |

| Temperature | Higher temperatures are often required but can sometimes lead to reduced selectivity and side reactions. wikipedia.org | Provides the activation energy for C-X bond cleavage but may also enable alternative, undesired reaction pathways. |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 4 Chlorophenoxy Aniline

Electrophilic Aromatic Substitution Studies on the Aniline (B41778) Ring System

The aniline ring in 4-Chloro-2-(4-chlorophenoxy)aniline is the primary site for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the interplay of the activating amino group and the deactivating/directing effects of the other substituents.

The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. allen.inchemistrysteps.com However, the positions ortho and para to the amino group are already substituted (position 2 with a 4-chlorophenoxy group and position 4 with a chloro group). This leaves positions 3, 5, and 6 as potential sites for electrophilic attack.

The substituents on the aniline ring exert the following influences:

-NH₂ (Amino group) at C1: Strongly activating, ortho-, para-directing.

-O-(p-ClC₆H₄) (4-chlorophenoxy group) at C2: The ether oxygen is activating and ortho-, para-directing. However, it is less activating than the amino group. Its bulky nature may also introduce steric hindrance.

-Cl (Chloro group) at C4: Deactivating due to its inductive electron-withdrawing effect, but it is ortho-, para-directing because of resonance. byjus.com

Considering these effects, electrophilic attack will be directed to the positions most activated by the powerful amino group that are sterically accessible. The expected order of reactivity for the available positions would likely be C6 > C5 > C3. Position 6 is para to the ether oxygen and ortho to the amino group, making it electronically favorable. Position 5 is meta to both the amino and the ether group, making it less favored. Position 3 is ortho to both the ether and chloro groups, which may present significant steric hindrance.

In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would alter the substitution pattern significantly, potentially favoring attack at position 5. chemistrysteps.com To achieve para-substitution relative to the amine in such reactions, the amino group is often first protected by acetylation. chemistrysteps.com

| Reaction |

Nucleophilic Reactions Involving the Aniline Nitrogen and Halogen Substituents

The compound offers several sites for nucleophilic attack: the aniline nitrogen and the two carbon atoms bearing chloro substituents.

Reactions at the Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen makes it nucleophilic. It can undergo reactions typical of primary aromatic amines, such as acetylation with acid chlorides or anhydrides to form amides. byjus.com For instance, reaction with acetyl chloride would yield N-(4-chloro-2-(4-chlorophenoxy)phenyl)acetamide. This reaction is often used as a protective strategy in electrophilic substitution reactions. chemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr): The chloro substituents on the aromatic rings are potential leaving groups for nucleophilic aromatic substitution. However, SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring for attack. masterorganicchemistry.com In this compound, the rings are not strongly activated for SNAr. The chloro group on the aniline ring is on a relatively electron-rich system (due to the -NH₂ group), making its substitution difficult under standard SNAr conditions. The chloro group on the phenoxy ring is on a more electron-neutral ring, but still lacks significant activation.

Nevertheless, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chlorine atoms might be possible. Studies on related chloroanilines have shown that they can react with thiolates, though conditions can be harsh. acs.orgacs.org

An alternative route for the synthesis of related compounds involves the nucleophilic aromatic substitution reaction between a p-chlorophenol and a p-chloroaniline under basic conditions to yield 4-(4-chlorophenoxy)aniline (B91003). wikipedia.org This highlights the possibility of forming the ether linkage via a nucleophilic attack.

Redox Chemistry and Electrochemistry of the Compound's Functional Groups

The primary redox-active site in this compound is the aniline moiety. Aromatic amines can be oxidized chemically or electrochemically.

Electrochemical studies on 4-chloroaniline (B138754), a related model compound, have shown that it undergoes one-electron oxidation to form a radical cation. rsc.org This can then lead to various follow-up reactions, including dimerization or reaction with other nucleophiles present in the medium. In the presence of water, hydrolysis can occur to form quinoneimine-type structures. rsc.org

The electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids has been shown to produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives. rsc.org This suggests that if this compound were subjected to similar conditions, the anodically generated intermediates could react with suitable nucleophiles to form a variety of products.

Photochemical Transformations and Degradation Pathways of Aryl Anilines

Aryl anilines and particularly chlorinated diphenyl ethers are known to undergo photochemical transformations. The degradation of these compounds is relevant to their environmental fate.

Studies on chlorinated diphenyl ethers indicate that they can undergo photolysis in aqueous solutions and under sunlight. nih.govacs.org The primary photochemical reaction is often reductive dechlorination, where a carbon-chlorine bond is cleaved. iaea.org For a molecule like this compound, this could lead to the formation of mono-chlorinated or fully dechlorinated phenoxy aniline derivatives.

Another significant photochemical pathway for related compounds is photosensitized oxidation, which can lead to the formation of hydroxylated derivatives. wikipedia.org Furthermore, a critical transformation for some hydroxylated polyhalogenated diphenyl ethers is intramolecular cyclization upon photolysis to form polyhalogenated dibenzo-p-dioxins. nih.gov While this compound itself is not hydroxylated, its potential degradation products could be, posing a pathway to more toxic byproducts.

The degradation of the herbicide Chloroxuron, which contains the 4-(4-chlorophenoxy)aniline moiety, involves photochemical demethylation, dearylation, and dechlorination. wikipedia.org This suggests that the ether linkage in the target compound could also be susceptible to cleavage under photochemical conditions.

Exploration of Reaction Mechanisms and Identification of Intermediates

The mechanisms of the reactions discussed above involve several key intermediates.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The stability of this intermediate is enhanced by electron-donating groups like -NH₂, which explains their activating and directing effects. allen.in

Nucleophilic Aromatic Substitution: If substitution of the chloro groups were to occur, it would likely proceed through one of two main mechanisms. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex as an intermediate. This is favored when strong electron-withdrawing groups are present. For unactivated aryl halides, substitution can sometimes occur via an elimination-addition mechanism involving a highly reactive benzyne intermediate, although this typically requires very strong basic conditions. masterorganicchemistry.com

Redox Reactions: The electrochemical oxidation of related chloroanilines is proposed to proceed through an initial one-electron transfer to form a radical cation. This is followed by a disproportionation reaction to yield a dicationic species, which then reacts with available nucleophiles. rsc.org

Photochemical Degradation: Photolytic degradation often involves homolytic cleavage of the carbon-halogen bond, leading to the formation of aryl radicals. These radicals can then abstract hydrogen atoms from the solvent or undergo other reactions. The formation of dioxins from hydroxylated precursors proceeds via an intramolecular cyclization mechanism. nih.gov

| Reaction Type |

Advanced Spectroscopic and Structural Elucidation Research for 4 Chloro 2 4 Chlorophenoxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and studying reaction mechanisms involving 4-Chloro-2-(4-chlorophenoxy)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 4-chloroaniline (B138754), characteristic "doublet" patterns are observed for the aromatic ring protons. marquette.edu For instance, in a study of chlorhexidine (B1668724) acetate, which contains a 4-chloroaniline moiety, the aromatic protons appeared as doublets at 6.71 ppm and 6.85 ppm. marquette.edu Similarly, the ¹H NMR spectrum of 4-chloroaniline itself shows distinct peaks for its aromatic protons, which can be used to define a specific region in the spectrum for identification. marquette.edu The chemical shifts in ¹H NMR are sensitive to the electronic environment; for example, the position of a proton peak can indicate whether a substituent group is electron-donating or electron-withdrawing. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the aromatic rings can confirm the substitution pattern and provide insights into the electronic effects of the chloro, amino, and phenoxy groups. nih.gov For example, studies on similar aniline (B41778) derivatives have shown that the chemical shift of the carbon atom directly attached to a substituent is significantly affected by that group's electronic properties. researchgate.net

Mechanistic studies often employ NMR to track the formation of intermediates and products over time. For example, in the synthesis of related aniline derivatives, ¹H NMR has been used to monitor the progress of reactions by observing the appearance of new signals corresponding to the product and the disappearance of reactant signals. rsc.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Aniline Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| Aniline rsc.org | CDCl₃ | Aromatic H | 7.14 (t), 6.74 (t), 6.66 (d) |

| Aniline rsc.org | CDCl₃ | -NH₂ | 3.53 (br s) |

| 2-Chloroaniline rsc.org | CDCl₃ | Aromatic H | 7.22 (d), 7.04 (t), 6.70-6.62 (m) |

| 2-Chloroaniline rsc.org | CDCl₃ | -NH₂ | 3.99 (br s) |

| 4-Bromoaniline rsc.org | CDCl₃ | Aromatic H | 7.23 (d), 6.55 (d) |

| 4-Bromoaniline rsc.org | CDCl₃ | -NH₂ | 3.65 (br s) |

| 4-Chloro-N-[4-(diethylamino)benzylidene]aniline researchgate.net | - | Aromatic H | - |

This table presents a selection of reported ¹H NMR chemical shifts for related aniline compounds to illustrate the typical ranges for aromatic and amine protons. The specific shifts for this compound would require experimental determination.

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the analysis of this compound, offering high sensitivity and specificity for reaction monitoring and product identification. MS provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nist.gov

In the context of reaction monitoring, techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can be used to quickly analyze reaction mixtures with minimal sample preparation. This allows for the real-time observation of reactants, intermediates, and products. For instance, in reductive amination reactions, MS can detect the formation of iminium intermediates. Similarly, for acylation reactions, MS can track the consumption of starting materials and the appearance of the acylated product.

The fragmentation patterns observed in mass spectra provide valuable structural information. For amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org The presence of chlorine atoms is readily identified by the characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl existing in a roughly 3:1 ratio, leading to M+ and M+2 peaks in the mass spectrum. libretexts.orgmiamioh.edu

High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental formula of a compound with high accuracy, which is crucial for confirming the identity of newly synthesized molecules. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 254.01340 | 151.3 |

| [M+Na]⁺ | 275.99534 | 162.0 |

| [M-H]⁻ | 251.99884 | 157.4 |

| [M+NH₄]⁺ | 271.03994 | 169.6 |

| [M+K]⁺ | 291.96928 | 155.5 |

This data is for the related compound 2-chloro-4-(4-chlorophenoxy)aniline (B3427158) and was calculated using CCSbase. uni.lu The values provide an indication of the ion's shape in the gas phase.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of this compound. nih.gov

FT-IR Spectroscopy is used to identify the characteristic vibrational modes of the molecule. Key functional groups such as the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the C-Cl bonds will have distinct absorption bands. researchgate.netresearchgate.net For aniline and its derivatives, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C-Cl stretching frequency is generally observed in the range of 550-850 cm⁻¹. researchgate.net The analysis of these spectra can be enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of experimental bands. nih.govresearchgate.net

Raman Spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Similar to FT-IR, DFT calculations can be used to simulate the Raman spectrum and aid in the interpretation of the experimental data. nih.govglobalresearchonline.net Conformational studies can also be performed using vibrational spectroscopy, as different conformers of a molecule may exhibit slightly different vibrational frequencies.

Table 3: Selected Vibrational Frequencies for Related Aniline Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 4-Chloro-2-methylaniline | FT-IR | - | N/A | researchgate.net |

| 4-Chloro-2-methylaniline | FT-Raman | - | N/A | researchgate.net |

| 4-Chloro-N-methylaniline | FT-IR | 400-4000 | Vibrational analysis | nih.gov |

| 4-Chloro-N-methylaniline | FT-Raman | 50-3500 | Vibrational analysis | nih.gov |

| 4-Chloro-2-bromoaniline | FT-IR | - | Vibrational analysis | researchgate.netglobalresearchonline.net |

| 4-Chloro-2-bromoaniline | FT-Raman | - | Vibrational analysis | researchgate.netglobalresearchonline.net |

This table highlights studies on related compounds where vibrational spectroscopy was employed for detailed structural analysis. Specific frequency assignments for this compound would require experimental measurement and theoretical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions and the extent of conjugation within this compound. nih.gov The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of substituents like the chloro, amino, and phenoxy groups can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the molar absorptivity (ε). For example, the UV-Vis spectrum of 4-chlorophenol (B41353), a related structural component, exhibits characteristic bands at 225 nm and 280 nm. researchgate.net

The degree of conjugation in the molecule significantly influences the position of the absorption bands. Extended conjugation typically leads to a bathochromic shift, moving the absorption to longer wavelengths. msu.edu Changes in the UV-Vis spectrum can also be used to study interactions of the molecule with its environment, such as solvent effects or binding to other molecules.

Table 4: UV-Vis Absorption Data for a Related Compound

| Compound | Solvent | λ_max (nm) | Reference |

| 4-chlorophenol | Aqueous solution | 225, 280 | researchgate.net |

| Bis(benzothieno)silole derivatives | CH₂Cl₂ | - | researchgate.net |

This table provides an example of UV-Vis absorption data for a structurally related compound. The specific absorption maxima for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the spatial arrangement of its atoms.

A crystal structure analysis would elucidate the planarity of the aromatic rings and the geometry of the ether linkage. It would also provide crucial information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding (involving the -NH₂ group), halogen bonding (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings.

Table 5: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

This table presents crystallographic data for a different heterocyclic compound to illustrate the type of information obtained from an X-ray diffraction study. The specific crystallographic parameters for this compound would require a single crystal X-ray analysis.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 4 Chlorophenoxy Aniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-(4-chlorophenoxy)aniline, DFT calculations would be instrumental in predicting its molecular geometry, electronic properties, and reactivity. Key parameters that would be determined include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and its propensity to engage in chemical reactions.

Furthermore, DFT can be employed to calculate various reactivity descriptors. A hypothetical table of such DFT-derived parameters is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical DFT-Derived Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.5 eV | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.68 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound and its interactions with its environment, such as solvents or potential catalysts. By simulating the movement of atoms and molecules over time, MD can reveal information about intermolecular forces, solvation effects, and the stability of different molecular conformations in various media. Such simulations are vital for understanding how the compound behaves in a realistic chemical system.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. For a series of related chlorophenoxy anilines, a QSRR model could be developed to predict the reactivity of this compound based on its structural features. This would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model. The development of such a model would require experimental reactivity data for a set of analogous compounds.

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are often dependent on its three-dimensional shape or conformation. Conformational analysis would involve systematically exploring the different spatial arrangements of the atoms in the molecule to identify the most stable (lowest energy) conformations. Mapping the energy landscape would provide a comprehensive picture of the relative energies of different conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Derivatization Strategies and Applications of 4 Chloro 2 4 Chlorophenoxy Aniline in Advanced Organic Synthesis

Synthesis of Polymeric Materials via Aniline (B41778) Functionalization

The aniline functional group is a well-established monomer for the synthesis of conducting polymers through oxidative polymerization. For halogen-substituted anilines like 4-Chloro-2-(4-chlorophenoxy)aniline, the presence of the chloro-substituent influences the polymerization process and the properties of the resulting material.

Detailed research has been conducted on the polymerization of isomers such as o-chloroaniline. For instance, Poly-o-chloroaniline (POCA) can be synthesized using chemical oxidative polymerization with an oxidant like potassium persulfate (K₂S₂O₈). mdpi.com In a more advanced application, a porous nanocomposite of Mn₂O₃/β-MnO₂/Poly-o-chloroaniline (POCA) was prepared through the oxidative polymerization of o-chloroaniline using potassium permanganate (B83412) (KMnO₄) as both the oxidizing and doping agent. mdpi.com This process, carried out in an acidic medium, allows for the incorporation of manganese compounds into the polymer matrix, enhancing its optical and electronic properties. mdpi.com The resulting nanocomposites exhibit improved antibacterial potential and electrical conductivity compared to the pure polymer. researchgate.net

The functionalization of the aniline moiety in this compound allows for similar polymerization pathways, leading to the creation of novel polymeric materials with tailored properties for applications in electronics, sensors, and antimicrobial coatings.

Table 1: Properties of Poly(o-chloroaniline) (POCA) and its Nanocomposite

| Property | Poly-o-chloroaniline (POCA) | Mn₂O₃/β-MnO₂/POCA Nanocomposite | Reference |

|---|---|---|---|

| Synthesis Method | Oxidative Polymerization | Oxidative Polymerization | mdpi.com |

| Oxidant | K₂S₂O₈ | KMnO₄ | mdpi.com |

| Morphology | Less defined | Porous | mdpi.com |

| Antibacterial Activity | Moderate | Enhanced | researchgate.net |

| Electrical Conductivity | Lower | Higher | researchgate.net |

Preparation of Ligands and Catalysts Precursors Utilizing the Aniline Moiety

The nitrogen atom of the aniline group in this compound serves as a key site for the synthesis of ligands for coordination chemistry and catalysis. The lone pair of electrons on the nitrogen can be used to form coordinate bonds with transition metals, and the amine itself can be readily converted into more complex chelating structures.

A primary method for this derivatization is the formation of Schiff bases. The condensation reaction between an aniline derivative and an aldehyde or ketone yields an imine (or Schiff base), which can act as a ligand. For example, Schiff bases prepared from chlorine-substituted anilines and salicylaldehyde (B1680747) have been successfully synthesized and characterized. researchgate.net These ligands can then be complexed with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to form metal complexes with potential applications in catalysis and materials science. mdpi.comrecentscientific.com

Another important class of ligands derived from anilines are phosphino-amines (PN ligands). These are typically synthesized by condensing a chlorophosphine (e.g., R₂PCl) with an amine in the presence of a base. scispace.com The resulting PN ligands can chelate to metal centers, and their electronic and steric properties can be tuned by changing the substituents on both the phosphorus and nitrogen atoms. Ruthenium complexes of such ligands have shown high activity in hydrogen-transfer reactions, such as the N-alkylation of anilines. scispace.com

The aniline moiety of this compound is thus a versatile handle for creating a diverse library of ligands, enabling the development of novel homogeneous and heterogeneous catalysts.

Table 2: Ligand Synthesis from Aniline Derivatives

| Ligand Type | General Synthesis Method | Reactants | Metal Complexes Formed | Reference |

|---|---|---|---|---|

| Schiff Base | Condensation Reaction | Substituted Aniline + Salicylaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | researchgate.netmdpi.com |

| Phosphino-amine (PN) | Condensation Reaction | Substituted Aniline + Chlorophosphine | Ru(II), Pd(II), Ni(II) | scispace.comnih.gov |

| N-pyrrolylphosphino-N'-arylaldimine | Reaction with Pyrrolylaldimines | Substituted Aniline derivative | Pd(II), Ni(II) | nih.gov |

Integration into Complex Organic Architectures for Specialty Chemicals and Advanced Materials

The diaryl ether scaffold of this compound, combined with its reactive aniline group, makes it an important intermediate for building larger, more complex organic molecules with specific functions, particularly in the fields of agrochemicals and pharmaceuticals.

In agrochemical research, compounds with a chlorophenoxy-phenyl structure are known to exhibit fungicidal properties. For example, the synthesis of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which possess a similar core, has been reported to yield compounds with high toxicity against various fungi. researchgate.net The synthesis involves the reaction of a substituted oxirane with 4-chlorophenol (B41353).

In medicinal chemistry, the 4-anilinoquinazoline (B1210976) skeleton is a recognized pharmacophore with significant anticancer activity. The synthesis of these complex structures often involves the N-arylation of a 4-chloroquinazoline (B184009) with a substituted aniline. nih.gov This nucleophilic aromatic substitution reaction allows for the direct coupling of the aniline nitrogen to the quinazoline (B50416) ring system. By using variously substituted anilines, a library of potential drug candidates can be generated and screened for biological activity. nih.gov The integration of the this compound moiety into such architectures could lead to novel compounds with unique therapeutic profiles. Furthermore, the core diphenyl ether structure can be used to synthesize bis-heterocycles, where two heterocyclic units are linked by the ether bridge, creating large, complex molecules with potential applications in materials science. nih.gov

Table 3: Complex Architectures Derived from Substituted Anilines/Phenols

| Starting Scaffold | Synthetic Strategy | Resulting Complex Architecture | Application | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | Reaction with substituted oxiranes | 2-(4-Chlorophenoxy)-1-(3-pyridyl)ethanols | Fungicides | researchgate.net |

| Substituted Aniline | N-Arylation of 4-chloroquinazolines | 4-Anilinoquinazolines | Anticancer Agents | nih.govnih.gov |

| 4,4′-Oxydibenzaldehyde | Cyclocondensation with active methylene (B1212753) compounds | Diphenyl ether-linked bis-heterocycles | Advanced Materials | nih.gov |

Heterocyclic Ring Formation Involving the Aniline Moiety

The aniline group is a classic precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic rings. Several named reactions in organic chemistry utilize anilines to construct fused ring systems, and these methods are directly applicable to this compound.

The Skraup synthesis is a well-established method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgorganicreactions.org The reaction proceeds through the formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline (B57606). mdpi.com The substitution pattern on the final quinoline ring is determined by the substituents on the starting aniline. Using a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinolines. researchgate.net

The Fischer indole (B1671886) synthesis is another cornerstone reaction that produces indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The arylhydrazine can be prepared from the corresponding aniline. The reaction involves the formation of a hydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. byjus.com Recent advancements have even led to visible-light-driven versions of this synthesis directly from anilines, avoiding the need to isolate the toxic hydrazine (B178648) intermediate. nih.govacs.org

Other methods, such as the synthesis of 4-quinolones , can also be achieved from aniline derivatives through cascade cyclization reactions with other precursors like ortho-propynol phenyl azides or by reacting anilines with β-chlorovinyl ketones followed by intramolecular arylation. rsc.orgorganic-chemistry.org

Table 4: Major Heterocyclic Synthesis Reactions Using Anilines | Reaction Name | Reactants | Product | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | | Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Quinolines | High temperature, strong acid conditions. wikipedia.orgmdpi.com | | Fischer Indole Synthesis | Arylhydrazine (from Aniline) + Aldehyde/Ketone | Indoles | Involves a key rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgbyjus.com | | Quinolone Synthesis | Aniline + (Z)-β-chlorovinyl ketone | Quinolones | Palladium-catalyzed intramolecular N-arylation. organic-chemistry.org |

Synthesis of Novel Hybrid Organic-Inorganic Frameworks

The well-defined structure of this compound makes it a candidate for use as an organic building block or "linker" in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters connected by organic linkers. While carboxylic acids are common linkers, aniline derivatives can also be incorporated. The aniline nitrogen can coordinate directly to the metal center or be functionalized to provide a stronger binding site. For example, a bipyridyl-functionalized MOF (UiO-67) has been used to support a cobalt catalyst for the N-alkylation of aniline derivatives. rsc.orgrsc.org In such a system, the aniline substrates diffuse into the porous framework to interact with the active catalytic sites.

Covalent Organic Frameworks (COFs) are formed entirely from light elements linked by strong covalent bonds. A common method for synthesizing COFs is through the condensation reaction of amine-containing monomers with aldehyde-containing monomers to form robust imine linkages. acs.orgacs.org Aniline derivatives are frequently used as the multitopic amine building blocks. For instance, an aniline with three amino groups can react with a dialdehyde (B1249045) to form a 2D porous sheet. The synthesis can even be performed in environmentally benign solvents like water. nih.gov The use of a molecule like this compound, potentially after further functionalization to add more connecting points, could introduce specific properties (e.g., hydrophobicity, catalytic sites) into the pores of the resulting COF. These materials are highly valued for their applications in gas storage, separation, and heterogeneous catalysis. nih.govmdpi.com

Table 5: Aniline Derivatives in the Synthesis of Porous Frameworks

| Framework Type | Role of Aniline Derivative | Key Linkage/Interaction | Potential Application | Reference |

|---|---|---|---|---|

| MOF | Substrate / Ligand Precursor | Coordination with metal center | Heterogeneous Catalysis | rsc.orgresearchgate.net |

| COF | Organic Building Block (Linker) | Imine bond formation | Gas Storage, Separation, Catalysis | acs.orgacs.org |

Environmental Chemical Transformation Studies of 4 Chloro 2 4 Chlorophenoxy Aniline

Photodegradation Mechanisms and Products in Aqueous and Atmospheric Systems

The environmental fate of 4-Chloro-2-(4-chlorophenoxy)aniline is significantly influenced by photodegradation, a process driven by light that leads to the transformation of the chemical structure. In aqueous environments, the degradation of similar compounds, such as 4-chloroaniline (B138754), is known to be rapid under the influence of light, with measured half-lives ranging from 2 to 7 hours. who.int The process often follows pseudo-first-order kinetics, particularly at lower concentrations. researchgate.net The primary mechanism involves the generation of highly reactive hydroxyl radicals (·OH) which readily attack the aniline (B41778) molecule. researchgate.net This can lead to the formation of an HO·-adduct, which can then be transformed into aminophenol derivatives or anilinium radical cations. researchgate.net For instance, the photodegradation of aniline has been shown to produce dimers, benzidine, and hydroxyazobenzene. researchgate.net

In the context of related chloroanilines, UV irradiation, especially at shorter wavelengths like 254 nm, provides the necessary energy to facilitate the breakdown of the molecule by promoting the formation of these reactive oxygen species. researchgate.net While specific studies on this compound are limited, the degradation pathways of analogous compounds suggest that photodegradation would likely involve cleavage of the ether bond and hydroxylation of the aromatic rings.

Abiotic Degradation Pathways in Environmental Matrices (e.g., hydrolysis, oxidation)

Oxidation processes, particularly advanced oxidation processes (AOPs), have been shown to be effective in degrading similar recalcitrant compounds. For example, the degradation of 4-chloro-2-aminophenol has been successfully achieved using a combination of ultrasound, photolysis, and ozonation. nih.gov This combined approach leads to a synergistic effect, significantly enhancing the degradation rate. nih.gov The primary mechanism in such processes is the generation of powerful oxidizing agents like hydroxyl radicals, which can completely mineralize the organic pollutant. nih.gov

Microbial Biotransformation Pathways and Metabolites (Chemical Aspects)

The microbial breakdown of chlorinated aromatic compounds is a key process in their environmental remediation. While specific studies on the microbial biotransformation of this compound are not detailed in the provided results, the degradation of analogous compounds provides significant insights into potential pathways. For instance, the herbicide Chloroxuron, which contains the 4-(4-chlorophenoxy)aniline (B91003) structure, is degraded by soil microflora and microfauna into monomethylated, dimethylated, and aniline derivatives. wikipedia.org A key step in this process is the formation of (4-chlorophenoxy)aniline itself. wikipedia.org

Studies on other chlorinated anilines and phenols reveal common metabolic strategies by microorganisms. For example, Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol as a sole carbon and energy source. nih.gov The degradation pathway involves the initial conversion of 4-chloro-2-aminophenol to 4-chlorocatechol, which is then further broken down. nih.govmedchemexpress.com Similarly, Arthrobacter sp. SPG degrades 2-chloro-4-aminophenol by first converting it to chlorohydroquinone. nih.gov The degradation of 4-chlorobiphenyl (B17849) by Achromobacter sp. and Bacillus brevis proceeds through hydroxylation and subsequent ring cleavage, with 4-chlorobenzoic acid being a major metabolite. nih.gov A Pseudomonas sp. has also been shown to degrade 4-chlorobiphenyl, producing metabolites such as 4-chlorobenzoic acid and 4'-chloroacetophenone. nih.gov These examples suggest that the microbial degradation of this compound would likely involve initial cleavage of the ether linkage, followed by hydroxylation and ring opening of the resulting aromatic structures.

Sorption and Mobility Research in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its sorption to soil and sediment particles. The soil adsorption coefficient (Koc) is a key parameter used to predict a chemical's mobility. For a related compound, 4-chloro-o-toluidine, the estimated Koc is 410, suggesting moderate mobility in soil. nih.gov For 4-chloro-2-nitroaniline (B28928), the estimated Koc is higher at 720, indicating low mobility. nih.gov Generally, anilines are known to bind strongly to the organic matter in soil due to the reactive nature of the amino group, which can reduce their mobility. nih.gov

The mobility of such compounds is therefore expected to be lower in soils with higher organic carbon content. Research on 4-chloro-2-nitroaniline has shown measured log Koc values of 2.30 in river sediment and 3.68 in modified clay, corresponding to Koc values of 200 and 4800, respectively. nih.gov This wide range highlights the influence of the specific properties of the environmental matrix on the sorption and, consequently, the mobility of the compound.

Advanced Analytical Methodologies for Environmental Monitoring Research

Accurate and sensitive analytical methods are crucial for monitoring the presence and fate of this compound and its transformation products in the environment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of anilines and their derivatives. epa.gov

For the determination of a wide variety of anilines in aqueous samples, GC with a thermionic nitrogen-phosphorus selective detector (NPD) has been found to be a highly applicable method, offering good selectivity and sensitivity at low parts-per-billion (ppb) levels. epa.gov Capillary column chromatography, particularly with an SE-54 fused silica (B1680970) capillary column, provides better sensitivity and selectivity than packed columns. epa.gov

HPLC is another powerful tool, and methods have been developed for the detection of sub-nanogram quantities of halogenated aniline derivatives. nih.gov Ion-pairing, reversed-phase HPLC with UV detection is a specific technique used for determining compounds like 4-chloroaniline. nih.gov Furthermore, the identification of metabolites from degradation studies often relies on mass spectrometry (MS) coupled with GC (GC-MS), which provides structural information for the elucidation of degradation pathways. nih.govnih.govnih.gov

Future Research Directions and Unexplored Avenues for 4 Chloro 2 4 Chlorophenoxy Aniline

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The traditional synthesis of diaryl ethers, often relying on Ullmann condensation reactions, typically requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Future research should focus on developing more sustainable and efficient catalytic systems for the synthesis of 4-Chloro-2-(4-chlorophenoxy)aniline.

Recent advancements in cross-coupling reactions offer a fertile ground for exploration. The use of nano-sized metal catalysts, for instance, has been shown to facilitate carbon-oxygen (C-O) bond formation under milder, ligand-free conditions due to their high surface-to-volume ratio. nih.gov The development of methodologies using earth-abundant metals as catalysts is another key area for improving the sustainability of the synthesis. mdpi.com Furthermore, exploring biocatalysis and enzymatic approaches could offer highly selective and environmentally benign routes to this class of compounds. The amination of biomass-derived oxygenates is a growing field that could provide inspiration for greener synthetic pathways to the aniline (B41778) moiety. acs.org

| Catalytic Strategy | Potential Advantages for Synthesizing this compound | Key Research Focus |

| Nano-catalysis | Milder reaction conditions, potential for ligand-free systems, high efficiency. nih.gov | Development of robust and recyclable nano-catalysts (e.g., copper-based). |

| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity compared to precious metal catalysts. | Screening of iron, copper, and other earth-abundant metals for catalytic activity. |

| Biocatalysis | High selectivity, environmentally benign, use of renewable resources. acs.org | Identification and engineering of enzymes for selective C-O and C-N bond formation. |

| Photoredox Catalysis | Mild reaction conditions, use of light as a renewable energy source. | Design of photocatalytic systems for efficient cross-coupling reactions. |

Integration into Supramolecular Chemistry and Self-Assembly Research

The amphiphilic nature of this compound, arising from its polar amine group and nonpolar aromatic rings, makes it an intriguing candidate for supramolecular chemistry and self-assembly studies. Amphiphilic molecules can spontaneously form ordered nanostructures in solution, such as micelles, vesicles, and lamellae. kinampark.com

Future investigations could explore how the specific substitution pattern of this compound influences its self-assembly behavior. The interplay of hydrogen bonding from the amine group and π-stacking interactions between the aromatic rings could lead to the formation of unique and functional supramolecular architectures. acs.orgrsc.org By modifying the structure, for example, by introducing long alkyl chains or other functional groups, it may be possible to tune the self-assembly process and create novel nanomaterials with applications in areas like drug delivery and sensing. nih.gov

Development of Advanced Functional Materials Based on the Compound's Scaffolding

The aniline and diaryl ether components of this compound suggest its potential as a monomer or building block for advanced functional materials. Polyaniline and its derivatives are well-known conducting polymers with a wide range of applications in electronics, sensors, and energy storage. mdpi.comresearchgate.netnih.gov

Future research could focus on the polymerization of this compound or its derivatives to create novel polymers. The presence of the chloro- and phenoxy- substituents could modulate the electronic properties, solubility, and processability of the resulting polymers compared to unsubstituted polyaniline. mdpi.com Furthermore, the diaryl ether linkage could impart greater thermal stability and specific conformational properties. jsynthchem.com These new materials could find applications as sensors, corrosion-resistant coatings, or in optoelectronic devices. The creation of hybrid materials, for instance by combining with carbon nanomaterials like fullerenes, could also lead to synergistic properties. nih.gov

| Potential Material Class | Key Features and Potential Applications | Research Direction |

| Conducting Polymers | Tunable electronic properties, environmental stability. researchgate.net Applications in sensors, antistatic coatings, and electronic devices. nih.gov | Polymerization of this compound and characterization of the resulting polymer's properties. |

| Hybrid Materials | Synergistic properties from combining with other materials (e.g., nanoparticles, carbon nanotubes). nih.gov | Development of composites and investigation of their enhanced functionalities. |

| High-Performance Polymers | Potential for high thermal stability and specific mechanical properties due to the diaryl ether linkage. jsynthchem.com | Synthesis and characterization of polymers for demanding applications. |

In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalytic systems. In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting species.

Applying these techniques to the Ullmann-type synthesis of this compound could provide valuable insights into the role of the catalyst, the nature of intermediates, and the kinetics of the reaction. For example, such studies could help to identify and characterize proposed copper(III) intermediates in Ullmann C-N coupling reactions. researchgate.net This mechanistic understanding is fundamental for the rational design of improved catalysts and processes. acs.org

Applications of Machine Learning and Artificial Intelligence in Predicting Synthesis and Reactivity

| AI/ML Application | Objective | Potential Impact |

| Reaction Optimization | Predict optimal synthetic conditions (catalyst, solvent, temperature). digitellinc.com | Reduced experimental effort, higher yields, and more sustainable processes. |

| Catalyst Design | Generate novel catalyst structures for improved synthesis. ibm.comrsc.org | Discovery of highly efficient and selective catalysts. |

| Reactivity Prediction | Forecast the outcome of reactions involving the target molecule. acs.orgrsc.org | Rational design of new derivatives with specific functionalities. |

| Property Prediction | Estimate physical, chemical, and biological properties. | Prioritization of synthetic targets for specific applications. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Chloro-2-(4-chlorophenoxy)aniline?

- Methodological Answer :

- FT-IR and FT-Raman Spectroscopy : These techniques are critical for identifying functional groups (e.g., NH₂, C-Cl, aryl ether) and structural features. For structurally similar aniline derivatives, FT-IR and FT-Raman have been used to confirm bond vibrations and electronic environments .

- High-Resolution Mass Spectrometry (HRMS) : HRMS provides precise molecular weight confirmation. For example, in the synthesis of acrylamide derivatives from 4-(4-chlorophenoxy)aniline, HRMS data (e.g., observed m/z 259.1436) validated product identity .

- Chromatography (HPLC/TLC) : Silica gel chromatography (e.g., 10–30% ethyl acetate in hexanes) is effective for purification, as demonstrated in the isolation of N-(4-(4-chlorophenoxy)phenyl)acrylamide .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Toxicity Classification : While direct data for this compound is limited, structurally related chlorinated anilines (e.g., 4-chloro-2-(trifluoromethyl)aniline) are classified as Acute Toxicity Category 4 (oral, dermal, inhalation) and Skin/Eye Irritants .

- Handling and Storage : Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers. Safety protocols for similar compounds emphasize avoiding dust formation and ensuring proper ventilation .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Intermediate Functionalization : A common route involves coupling 4-chlorophenol with 2-nitrochlorobenzene via nucleophilic aromatic substitution, followed by nitro group reduction (e.g., catalytic hydrogenation or Fe/HCl).

- Example : In the synthesis of N-(4-(4-chlorophenoxy)phenyl)acrylamide, 4-(4-chlorophenoxy)aniline was prepared as a precursor, highlighting the utility of reductive amination or aryl ether formation .

Advanced Research Questions

Q. What electrochemical methods are suitable for studying reaction mechanisms involving this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) : These techniques can elucidate oxidation pathways. For 4-chloroaniline derivatives, CV revealed one-electron oxidation generating unstable chloronium intermediates, which disproportionate into p-quinoneimine or react with nucleophiles (e.g., arylsulfinic acids) to form sulfones or sulfonamides .

- Reaction Optimization : Adjusting solvent composition (e.g., water/acetonitrile ratios) and nucleophile concentration can stabilize intermediates and improve yields .

Q. How can computational chemistry aid in predicting reaction outcomes for derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian 09W calculations (e.g., natural charge analysis, LUMO energies) predict regioselectivity and thermodynamic stability of intermediates. For example, DFT-guided analysis of 4-chloroaniline oxidation accurately identified sulfone and sulfonamide products .

- Mechanistic Insights : Computational modeling helps distinguish between competing pathways (e.g., hydrolysis vs. nucleophilic attack), enabling targeted experimental validation .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Chiral Auxiliary Deprotection : For stereochemically complex derivatives, trifluoroacetic acid (TFA) or formic acid efficiently removes chiral auxiliaries without degrading the core structure .

- Purification Optimization : Gradient elution in silica gel chromatography (e.g., hexanes to ethyl acetate) resolves closely related byproducts. In one study, this method achieved 33% yield for a urea derivative .

- Temperature Control : Low-temperature condensation (e.g., –20°C) minimizes side reactions during urea or tetrahydroquinazolinone formation .

Data Contradictions and Validation

Q. How can researchers address discrepancies in reported toxicity data for chlorinated anilines?

- Methodological Answer :

- Comparative Studies : Cross-reference toxicity classifications (e.g., Acute Tox. 4 vs. Irritant 2) across structurally analogous compounds (e.g., 4-chloro-2-(trifluoromethyl)aniline vs. benzidine derivatives ).

- In Silico Toxicity Prediction : Tools like OECD QSAR Toolbox can extrapolate hazard profiles using existing data for chlorophenoxy and aniline moieties .

Retrosynthesis Analysis